1-(6-Bromo-2-chloroquinolin-3-yl)ethanone
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Overview
Description
1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative with the molecular formula C11H7BrClNO This compound is characterized by the presence of a bromine atom at the 6th position, a chlorine atom at the 2nd position, and an ethanone group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 6-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium tert-butoxide, and various amines can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine and chlorine atoms may enhance its binding affinity to specific targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
6-Bromo-2-chloroquinoline: Lacks the ethanone group but shares similar substitution patterns.
2-Chloroquinoline-3-carbaldehyde: Contains an aldehyde group instead of an ethanone group.
6-Chloro-2-bromoquinoline: Similar structure but with different substitution positions.
Uniqueness: 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is unique due to the presence of both bromine and chlorine atoms along with the ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7BrClNO |
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Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(6-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3 |
InChI Key |
MLAOHOFAOYOABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)Cl |
Origin of Product |
United States |
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